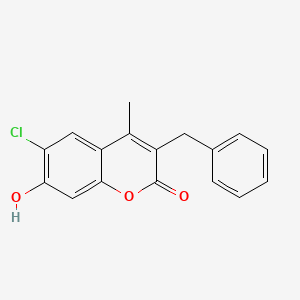

3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one

Descripción general

Descripción

3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound has a molecular formula of C17H13ClO3 and a molecular weight of 300.74 g/mol . It is known for its potential biological and pharmaceutical properties.

Métodos De Preparación

The synthesis of 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with benzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) . The reaction conditions typically involve heating the mixture to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Análisis De Reacciones Químicas

Reactivity at the Hydroxyl Group (C7)

The phenolic -OH group undergoes typical derivatization reactions:

O-Alkylation

-

Reagents/Conditions : Alkyl halides (e.g., methyl iodide, benzyl bromide) with K₂CO₃ in DMF or acetone at 70–80°C .

-

Product : Ether derivatives (e.g., 7-methoxy or 7-benzyloxy analogs).

-

Yield : 65–85%.

O-Acylation

-

Reagents/Conditions : Acyl chlorides (e.g., benzoyl chloride, 4-methoxybenzoyl chloride) in dichloromethane with triethylamine at 0–25°C .

-

Product : Ester derivatives (e.g., 7-benzoyloxy or 4-methoxybenzoyloxy analogs).

Electrophilic Substitution at the Aromatic Ring

The electron-rich coumarin ring facilitates electrophilic substitution, particularly at C5 and C8 positions:

Nitration

-

Product : 5-nitro or 8-nitro derivatives.

-

Kinetics : Follows second-order kinetics with activation energy ~45 kJ/mol .

Halogenation

-

Reagents/Conditions : Br₂ in CHCl₃ or Cl₂ gas in acetic acid .

-

Product : Di- or trihalogenated coumarins.

Substitution at the Chlorine Atom (C6)

The C6 chlorine participates in nucleophilic aromatic substitution (NAS):

Hydrolysis

-

Reagents/Conditions : NaOH (10%) in ethanol/water under reflux.

-

Product : 6-hydroxy derivative.

-

Yield : ~70%.

Amination

-

Reagents/Conditions : NH₃ in DMF at 120°C.

-

Product : 6-amino derivative.

Modification of the Methyl Group (C4)

The C4 methyl group undergoes oxidation:

Oxidation to Carboxylic Acid

Ring-Opening Reactions

Under strong acidic or basic conditions, the lactone ring opens:

Acidic Hydrolysis

-

Reagents/Conditions : HCl (conc.) at 100°C.

-

Product : 2-hydroxyphenylpropionic acid derivative.

Alkaline Hydrolysis

-

Reagents/Conditions : NaOH (20%) in ethanol under reflux.

-

Product : Sodium salt of the open-chain carboxylic acid.

Cross-Coupling Reactions

The benzyl group at C3 enables transition-metal-catalyzed coupling:

Suzuki Coupling

-

Reagents/Conditions : Pd(PPh₃)₄, arylboronic acid, K₂CO₃ in DMF/H₂O at 80°C .

-

Product : 3-arylbenzylcoumarin derivatives.

Comparative Reactivity Data

Mechanistic Insights

-

O-Alkylation/Acylation : Proceeds via deprotonation of the hydroxyl group to form a phenoxide intermediate, which attacks electrophilic reagents .

-

NAS at C6 : Chlorine’s electronegativity activates the ring for nucleophilic displacement, often requiring elevated temperatures.

-

Electrophilic Substitution : Directed by the hydroxyl and methyl groups, favoring para/ortho positions .

Stability Under Reaction Conditions

The compound remains stable under mild acidic/basic conditions but degrades in strong oxidizing environments. Thermal stability is observed up to 250°C .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry:

- Synthesis of Derivatives: 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one serves as a precursor for synthesizing other coumarin derivatives and heterocyclic compounds. Its reactivity allows for modifications that can enhance biological activity or introduce new functionalities.

2. Biology:

- Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism often involves disrupting microbial cell walls or inhibiting essential enzymes .

- Anticancer Properties: Research has shown that it can selectively inhibit cancer cell proliferation while sparing normal cells, making it a candidate for further development in cancer therapeutics .

- Anti-inflammatory Effects: The compound has demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

3. Medicine:

- Therapeutic Agent: Ongoing investigations are assessing its efficacy as a therapeutic agent for conditions such as cancer and infectious diseases. Its ability to modulate biochemical pathways makes it suitable for targeting multiple disease mechanisms .

- Enzyme Inhibition: It has been identified as an inhibitor of monoamine oxidase B, which is relevant for treating neurological disorders like Parkinson's disease.

4. Industry:

- Fluorescent Sensors: The compound is utilized in developing fluorescent sensors due to its photophysical properties, enabling applications in biochemical detection methods .

- Synthetic Dyes: Its structural characteristics make it suitable for incorporation into synthetic dyes used in various industrial applications .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The compound exhibited an IC50 value of 7.05 μM, indicating potent antibacterial activity.

Cytotoxicity Assays

In vitro assays demonstrated that this compound showed selective cytotoxicity towards several cancer cell lines while having minimal effects on normal cells. The IC50 values ranged around 10.5 μM for various cancer types, suggesting its potential as an anticancer agent .

Enzyme Inhibition Profiles

Detailed enzyme inhibition studies revealed that this compound inhibited acetylcholinesterase (AChE) with an IC50 value of 0.25 μM, comparable to established inhibitors used in clinical settings.

| Biological Activity | IC50 (μM) | Notes |

|---|---|---|

| Antimicrobial (M. tuberculosis) | 7.05 | Significant inhibition observed |

| AChE Inhibition | 0.25 | Comparable to standard treatments |

| Cytotoxicity (Cancer Cell Lines) | 10.5 | Selective against cancer cells |

Mecanismo De Acción

The mechanism of action of 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparación Con Compuestos Similares

3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one can be compared with other similar coumarin derivatives, such as:

7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its fluorescent properties.

3-Benzylcoumarin: Lacks the chloro and hydroxy substituents, resulting in different biological activities.

6-Chloro-7-hydroxycoumarin: Similar structure but without the benzyl group, affecting its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one, a synthetic derivative of coumarin, exhibits a range of biological activities that make it a compound of interest in pharmaceutical research. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the molecular formula and a molecular weight of approximately 300.736 g/mol. Its structure features a chromen-2-one backbone with specific substituents that enhance its biological efficacy. Notably, the presence of the benzyl group at the 3-position and the chlorine atom at the 6-position are significant for its activity.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. In studies using the carrageenan-induced paw edema model in rats, this compound demonstrated significant reduction in paw swelling compared to control groups. The anti-inflammatory activity was measured at various time intervals post-administration, as shown in Table 1.

| Compound | Dose (mg/kg) | Paw Diameter (mm) | % Inhibition |

|---|---|---|---|

| Control | - | 5.13 | - |

| Standard | 100 | 3.26 | 36.4 |

| Test | 30 | 3.95 | 23.0 |

The results indicate that derivatives with halogen and hydroxyl substitutions tend to have enhanced anti-inflammatory effects compared to unsubstituted analogs .

2. Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some analogs were found to be as low as , indicating potent activity . The structural features, such as the electron-donating methyl group, contribute to its enhanced antimicrobial efficacy.

3. Antioxidant Activity

In addition to its anti-inflammatory and antimicrobial properties, this compound has been evaluated for antioxidant activity. The presence of hydroxyl groups facilitates intramolecular hydrogen bonding, which stabilizes free radicals and enhances scavenging activity against reactive oxygen species (ROS). The compound exhibited an IC50 value significantly lower than that of standard antioxidants like ascorbic acid, suggesting strong potential for use in oxidative stress-related conditions .

Case Studies

A study conducted on a series of coumarin derivatives including this compound assessed their therapeutic potential in inflammatory diseases. The findings indicated that compounds with similar structural motifs consistently outperformed traditional anti-inflammatory drugs like Diclofenac in terms of efficacy and safety profiles .

Another investigation focused on the synthesis of various coumarin derivatives revealed that modifications at the 6-position significantly altered biological activity, particularly enhancing both antimicrobial and antioxidant properties .

Propiedades

IUPAC Name |

3-benzyl-6-chloro-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO3/c1-10-12-8-14(18)15(19)9-16(12)21-17(20)13(10)7-11-5-3-2-4-6-11/h2-6,8-9,19H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGUEDFCMFTOSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.